

X-ray crystallographic analysis of 4-Bromo-1,2-thiazol-5-amine

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Compound of Interest

Compound Name: 4-Bromo-1,2-thiazol-5-amine

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An Objective Comparison of Bromo-Thiazole Amine Derivatives: A Guide for Researchers

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this insight, offering a detailed map of atomic positions and interactions within a crystal lattice. This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of bromo-thiazole amines. While a direct crystallographic analysis of **4-Bromo-1,2-thiazol-5-amine** is not publicly available, this guide leverages data from structurally similar compounds to provide valuable comparative insights.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several bromo-thiazole derivatives, offering a baseline for comparison and prediction of the structural characteristics of related compounds.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide	C ₂₃ H ₂₀ BrN ₃ O ₂ S	Triclinic	P-1	9.2304 (6)	11.178 0(8)	11.300 6(6)	107.14 6(5)	93.701 (5)	110.43 5(6)
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine	C ₁₁ H ₁₁ BrN ₂ O ₂ S	Triclinic	P-1	7.4873 (2)	8.0359 (2)	10.642 8(3)	86.571 (2)	77.633 (2)	85.330 (2)
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol	C ₁₄ H ₁₅ BrN ₂ O ₂ S	Monoclinic	P2 ₁ /n	12.026 (2)	8.3448 (17)	14.279 (3)	90	91.98(3)	90

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Experimental Protocols

The methodologies employed to obtain the crystallographic data presented above generally follow a standard workflow.

Synthesis and Crystallization

- **Synthesis:** The bromo-thiazole derivatives are typically synthesized through multi-step chemical reactions. For instance, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was synthesized by reacting pentanoyl chloride with potassium thiocyanate, followed by the addition of 3-aminoquinoline and subsequent reaction with p-bromophenacylbromide.[1] 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine was prepared by reacting 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine in glacial acetic acid.[2]
- **Crystallization:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For example, single crystals of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine were obtained by recrystallization from ethanol.[2]

X-ray Data Collection and Structure Refinement

- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations of the atoms.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares on F^2 to improve the agreement between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, angles, and other structural parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an X-ray crystallographic analysis.



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Caption: General workflow for X-ray crystallographic analysis.

This guide provides a comparative overview based on available data for compounds structurally related to **4-Bromo-1,2-thiazol-5-amine**. The provided experimental protocols and workflow diagram offer a foundational understanding for researchers embarking on the crystallographic analysis of novel thiazole derivatives.

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References

- 1. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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